1-Penten-3-one, 1-chloro-
Description
Structure
3D Structure
Properties
IUPAC Name |
1-chloropent-1-en-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7ClO/c1-2-5(7)3-4-6/h3-4H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFMFGANUEMXVTA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C=CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7ClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701313867 | |
| Record name | 1-Chloro-1-penten-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701313867 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
118.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
105-32-8 | |
| Record name | 1-Chloro-1-penten-3-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=105-32-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Chloro-1-penten-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701313867 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 1 Penten 3 One, 1 Chloro and Analogues
Established Synthetic Pathways for Chlorinated Pentenones
Traditional methods for the synthesis of α-chloro-α,β-unsaturated ketones often rely on two primary strategies: the direct chlorination of an unsaturated ketone precursor or a halogenation-dehydrohalogenation sequence.
Chlorination of 1-Penten-3-one
The direct chlorination of 1-penten-3-one represents a straightforward approach to obtaining 1-chloro-1-penten-3-one. This type of reaction, known as α-halogenation of an α,β-unsaturated ketone, can be achieved using various chlorinating agents. Established methods suggest the use of reagents like sulfuryl chloride (SO₂Cl₂) or hypochlorous acid (HOCl) under carefully controlled reaction conditions to achieve the desired product. The reaction proceeds through the formation of an enol or enolate intermediate, which then attacks the electrophilic chlorine source. The regioselectivity of the chlorination is a critical aspect of this synthesis, as reaction at other positions, such as the α'-carbon, can also occur.
In a related context, the reaction of ethyl vinyl ketone with titanium tetrachloride (TiCl₄) in a three-component halogeno aldol (B89426) reaction with aldehydes demonstrates the reactivity of the vinyl ketone system towards chlorination. mdpi.com In this reaction, TiCl₄ acts as both a Lewis acid to activate the aldehyde and as a source of chlorine, leading to the formation of a chloro-aldol adduct. mdpi.com While this is not a direct chlorination of 1-penten-3-one, it illustrates the principle of adding a chlorine atom across the double bond of a vinyl ketone.
Dehydrohalogenation Routes to α,β-Unsaturated Chlorinated Ketones
A widely used and versatile method for the synthesis of α,β-unsaturated ketones is the dehydrohalogenation of a saturated α-halo ketone. google.com This two-step process involves the initial halogenation of a saturated ketone, followed by an elimination reaction to introduce the double bond. For the synthesis of 1-chloro-1-penten-3-one, this would typically start with 3-pentanone (B124093). The ketone can be chlorinated at the α-position to yield 2-chloro-3-pentanone. Subsequent treatment of this α-chloro ketone with a base induces the elimination of hydrogen chloride, forming the α,β-unsaturated product.
The choice of base and reaction conditions is crucial for the success of the dehydrohalogenation step. Sterically hindered non-nucleophilic bases are often employed to favor the elimination reaction over substitution. Pyridine is a commonly used base for this transformation, often requiring heat to drive the reaction to completion. google.com While this method is robust, the yields for the synthesis of α-halo-α,β-unsaturated aldehydes through a similar bromination/dehydrobromination sequence have been reported to be in the range of 36–68%. chinesechemsoc.org
Novel Synthetic Approaches and Catalyst Systems
Modern organic synthesis has seen a shift towards the development of more efficient, selective, and sustainable methods. This is particularly evident in the synthesis of complex molecules like 1-chloro-1-penten-3-one, where transition metal catalysis and stereoselective methods have become prominent.
Transition Metal-Catalyzed Syntheses
Transition metal catalysis offers powerful tools for the construction of carbon-carbon and carbon-halogen bonds with high efficiency and selectivity. Several catalytic systems have been developed for the synthesis of vinyl chlorides and related unsaturated ketones.
One innovative approach is the one-pot Sonogashira coupling and hydrohalogenation reaction. frontiersin.org This method allows for the synthesis of (Z)-β-halovinyl ketones from acid chlorides and terminal alkynes. The reaction is catalyzed by a palladium-copper system and promoted by a Brønsted acid. This process is highly atom-economical and avoids the need for an external halogen source by utilizing the halide salt generated in situ. frontiersin.org While this method has been demonstrated for a range of aromatic and aliphatic acid chlorides, it provides a template for the potential synthesis of 1-chloro-1-penten-3-one from propanoyl chloride and acetylene.
Another promising catalytic method involves the use of scandium triflate (Sc(OTf)₃) to produce aryl-(Z)-vinyl chlorides from aromatic ketones. organic-chemistry.org This reaction uses bis(trichloromethyl) carbonate as the chlorinating agent and proceeds via an addition-elimination mechanism. The catalytic nature of this process and the use of a less toxic chlorinating agent highlight its green chemistry credentials. organic-chemistry.org
Nickel-catalyzed cross-coupling reactions have also emerged as a powerful tool for ketone synthesis. For instance, the coupling of acid chlorides with alkyl halides under reducing conditions, catalyzed by a nickel complex, provides a versatile route to a wide array of ketones and tolerates numerous functional groups. nih.gov
The following table summarizes the results of a transition metal-catalyzed synthesis of (Z)-β-chlorovinyl ketones from various acyl chlorides and alkynes. frontiersin.org
| Entry | Acyl Chloride | Alkyne | Product | Yield (%) | Z/E Ratio |
| 1 | Benzoic acid chloride | Phenylacetylene | (Z)-3-chloro-1,3-diphenylprop-2-en-1-one | 91 | >99/1 |
| 2 | 4-Chlorobenzoyl chloride | Phenylacetylene | (Z)-3-chloro-1-(4-chlorophenyl)-3-phenylprop-2-en-1-one | 85 | >99/1 |
| 3 | 4-Methylbenzoyl chloride | Phenylacetylene | (Z)-3-chloro-1-(p-tolyl)-3-phenylprop-2-en-1-one | 89 | >99/1 |
| 4 | Propanoyl chloride | Phenylacetylene | (Z)-1-chloro-1-phenylbut-1-en-3-one | 78 | 98/2 |
| 5 | Benzoic acid chloride | 1-Hexyne | (Z)-1-chloro-1-phenylhex-1-en-3-one | 82 | 97/3 |
Stereoselective Synthesis of 1-Penten-3-one, 1-chloro- Isomers
The double bond in 1-chloro-1-penten-3-one can exist as either the (E) or (Z) isomer. The control of this stereochemistry is a significant challenge in its synthesis. Several modern synthetic methods have been developed to achieve high stereoselectivity in the formation of vinyl halides.
A metal-free, highly regio- and stereocontrolled hydrochlorination of ynones has been reported to produce (Z)-β-chlorovinyl ketones. acs.org This method offers a straightforward and selective route to the (Z)-isomer. The reaction conditions and yields for several analogous compounds are presented in the table below.
Furthermore, rhodium-catalyzed reactions of aroyl chlorides with alkynes have been shown to produce (Z)-vinyl chlorides with high regio- and stereoselectivity. snnu.edu.cn The stereospecific synthesis of tri- and tetrasubstituted alkenes can also be achieved through the reaction of α-chloro aldehydes or ketones with Grignard reagents, where the stereochemical outcome is dictated by the conformation of the starting material. guidechem.com
Green Chemistry Principles in 1-Penten-3-one, 1-chloro- Synthesis
The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. google.com In the context of synthesizing 1-chloro-1-penten-3-one, these principles can be applied in several ways.
The development of catalytic syntheses, as discussed in section 2.2.1, is a cornerstone of green chemistry. Catalytic reactions, such as the scandium triflate-catalyzed synthesis of vinyl chlorides, reduce the amount of reagents needed and can often be performed under milder conditions, thus minimizing energy consumption and waste generation. organic-chemistry.org The use of abundant and less toxic metals, such as iron, in catalytic processes is another key aspect. For example, an iron-catalyzed cross-dehydrogenative coupling has been developed for the synthesis of α,β-unsaturated ketones, offering an environmentally friendly alternative to traditional methods. researchgate.net
Another green approach is the use of alternative energy sources to drive reactions. Visible-light-induced photochemical reactions that are catalyst- and additive-free represent a significant advancement. chinesechemsoc.org A method for the synthesis of furans from α,β-unsaturated ketones has been developed that is compatible with α-chlorinated substrates and proceeds under visible light, showcasing a green synthetic route. chinesechemsoc.org
The choice of solvents is also a critical factor in green chemistry. The development of reactions that can be performed in environmentally benign solvents, such as water, or under solvent-free conditions is highly desirable. Knoevenagel condensation reactions for the synthesis of α,β-unsaturated carbonyl compounds have been successfully carried out using solid acid catalysts like zeolites, which can be easily recovered and reused, thereby reducing waste. doaj.org
Chemical Reactivity and Reaction Mechanisms of 1 Penten 3 One, 1 Chloro
Nucleophilic Reactions at the Carbonyl Center
The conjugated system in 1-penten-3-one, 1-chloro- dictates the regioselectivity of nucleophilic attacks. The electrophilicity of the carbonyl carbon is extended to the β-carbon of the double bond through resonance. This creates two primary sites for nucleophilic attack: the carbonyl carbon (C3) and the β-carbon (C1). This leads to two main types of addition reactions. libretexts.org
Nucleophilic addition to α,β-unsaturated ketones like 1-penten-3-one, 1-chloro- can proceed via two main pathways: direct addition (1,2-addition) to the carbonyl group or conjugate addition (1,4-addition) to the β-carbon. libretexts.orgwizeprep.com
1,2-Addition (Direct Addition): In this pathway, the nucleophile directly attacks the electrophilic carbon of the carbonyl group. This is a common reaction for strong, "hard" nucleophiles. The initial product is an alkoxide, which is then protonated to yield an allylic alcohol.
1,4-Addition (Conjugate Addition or Michael Addition): Softer nucleophiles tend to add to the β-carbon of the conjugated system. This reaction, often called a Michael addition, forms an enolate intermediate which then tautomerizes to the more stable keto form. libretexts.org This pathway is often favored because it leads to a thermodynamically more stable product. libretexts.org The utility of 1,4-conjugate addition is demonstrated by the wide variety of nucleophiles that can be added to α,β-unsaturated carbonyls. libretexts.org
The general mechanism involves the nucleophilic attack on the β-carbon, followed by protonation and tautomerization to regenerate the carbonyl group. libretexts.org
Condensation reactions, which form a larger molecule from smaller units with the loss of a small molecule like water, are also characteristic of ketones. For 1-penten-3-one, 1-chloro-, reactions involving the enol or enolate form are prominent.
The Mannich reaction is a key example, involving the aminoalkylation of an acidic proton located on a carbon atom adjacent to a carbonyl group. psiberg.com While the γ-protons of α,β-unsaturated ketones are less acidic, their deprotonation can be achieved under specific catalytic conditions to facilitate a vinylogous Mannich reaction. acs.org This reaction typically involves the ketone, an amine (primary or secondary), and a non-enolizable aldehyde (like formaldehyde). psiberg.comjlu.edu.cn The process results in the formation of β-amino carbonyl compounds, known as Mannich bases, which are valuable synthetic intermediates. psiberg.com Recent advancements have utilized chiral catalysts to achieve highly selective asymmetric vinylogous Mannich reactions with α,β-unsaturated ketones. acs.orgresearchgate.net
| Reaction Type | Description | Key Intermediates | Typical Products |
| 1,2-Addition | Direct nucleophilic attack on the carbonyl carbon. | Alkoxide | Allylic Alcohol |
| 1,4-Addition | Nucleophilic attack on the β-carbon of the conjugated system. | Enolate | Substituted Ketone |
| Mannich Reaction | Aminoalkylation via condensation with an iminium ion. | Enolate, Iminium ion | β-Amino Ketone (Mannich Base) |
Substitution Reactions Involving the Chlorine Atom
The chlorine atom attached to the sp²-hybridized carbon (C1) is a site for substitution reactions, although its reactivity differs significantly from that of a chlorine atom on a saturated (sp³-hybridized) carbon.
Nucleophilic substitution at a vinylic carbon is generally more difficult than at a saturated carbon. wikipedia.orglibretexts.org Simple Sₙ1 and Sₙ2 mechanisms are typically not observed for vinylic halides. wikipedia.orglibretexts.org Instead, the reaction often proceeds through a two-step addition-elimination mechanism. In this pathway, the nucleophile first adds to the carbon-carbon double bond, creating a carbanionic intermediate. This is followed by the elimination of the chloride leaving group, which re-forms the double bond. vaia.com
Another possible, though less common, pathway for unactivated vinylic substrates is an Sₙ2-type substitution that proceeds with inversion of configuration at the vinylic carbon. researchgate.net The feasibility of these reactions is highly dependent on the substrate, nucleophile, and reaction conditions, with solvent effects and the presence of counterions playing a dominant role. researchgate.net Nucleophiles such as alkoxides (e.g., sodium methoxide) can be used to displace the chlorine atom.
Radical substitution provides an alternative mechanism for replacing the vinylic chlorine. The most relevant pathway in this context is the Sᵣₙ1 (substitution radical-nucleophilic unimolecular) mechanism. wikipedia.org This multi-step chain reaction is distinct from free-radical halogenation of alkanes. wikipedia.org
The Sᵣₙ1 mechanism is initiated by the addition of an electron to the vinylic halide, forming a radical anion. wikipedia.org This intermediate then fragments, losing the chloride ion to form a vinylic radical. nih.gov The vinylic radical then reacts with a nucleophile to form a new radical anion, which propagates the chain by transferring its electron to a new molecule of the starting vinylic halide. wikipedia.org This pathway is particularly important for aryl and vinylic halides and can be initiated by photochemical methods or by electron donors. wikipedia.orgnih.gov
| Mechanism Type | Description | Key Intermediates |
| Addition-Elimination | A two-step process where a nucleophile adds to the double bond, followed by elimination of the leaving group. | Carbanion |
| Sᵣₙ1 | A radical chain reaction involving electron transfer. | Radical anion, Vinylic radical |
Oxidation and Reduction Chemistry of 1-Penten-3-one, 1-chloro-
The functional groups of 1-penten-3-one, 1-chloro- can undergo both oxidation and reduction, providing pathways to other classes of compounds.
Reduction: The carbonyl group is the primary site for reduction. Common hydride-donating reagents can reduce the ketone to a secondary alcohol.
Sodium borohydride (B1222165) (NaBH₄) is a mild reducing agent that selectively reduces aldehydes and ketones. wizeprep.commasterorganicchemistry.com It would convert 1-penten-3-one, 1-chloro- to 1-chloro-1-penten-3-ol. Due to its milder nature, NaBH₄ is often used in protic solvents like methanol (B129727) or ethanol. wizeprep.com
Lithium aluminum hydride (LiAlH₄) is a much stronger and less selective reducing agent. libretexts.orgmasterorganicchemistry.com While it readily reduces ketones, its high reactivity requires the use of anhydrous, non-protic solvents like diethyl ether or THF. wizeprep.com LiAlH₄ is capable of reducing other functional groups that are unreactive towards NaBH₄. masterorganicchemistry.com
Oxidation: The oxidation of 1-penten-3-one, 1-chloro- can be complex due to the presence of multiple reactive sites. Strong oxidizing agents can cleave the molecule.
Reagents like potassium permanganate (B83412) (KMnO₄) or chromium trioxide (CrO₃) are commonly used for oxidation. Oxidation could potentially lead to the formation of a corresponding carboxylic acid. However, the carbon-carbon double bond is also susceptible to oxidation, which can lead to cleavage and the formation of smaller molecules. Studies on the atmospheric oxidation of other α,β-unsaturated ketones by OH radicals show complex reaction pathways. copernicus.org The reaction of α,β-unsaturated carbonyls with free chlorine in aqueous solutions can also lead to oxidation and halogenation, forming products that lack unsaturated carbons. nih.govacs.org
| Transformation | Reagent(s) | Product Type | Selectivity Notes |
| Reduction | Sodium Borohydride (NaBH₄) | Secondary Alcohol | Mild; selective for aldehydes and ketones. masterorganicchemistry.com |
| Reduction | Lithium Aluminum Hydride (LiAlH₄) | Secondary Alcohol | Strong; less selective, reduces many functional groups. masterorganicchemistry.com |
| Oxidation | Potassium Permanganate (KMnO₄), Chromium Trioxide (CrO₃) | Carboxylic Acid / Cleavage Products | Strong; can lead to cleavage of the C=C bond. |
Selective Oxidation Strategies
The oxidation of 1-Penten-3-one, 1-chloro- can be directed towards different products depending on the reagents and conditions employed. While strong, non-selective oxidizing agents can lead to cleavage of the carbon-carbon double bond or extensive degradation, more controlled methods can target specific functionalities.
Common oxidizing agents such as potassium permanganate (KMnO₄) and chromium trioxide (CrO₃) can be used for the oxidation of 1-Penten-3-one, 1-chloro-. Depending on the reaction conditions, these reagents can lead to the formation of the corresponding carboxylic acid or aldehyde.
More selective oxidation strategies might employ reagents that specifically target either the alkene or the ketone. For instance, epoxidation of the double bond could be achieved using peroxy acids, although the electron-withdrawing nature of the carbonyl and chloro groups would likely decrease the nucleophilicity of the alkene, requiring more reactive reagents or harsher conditions. acs.org The resulting α-chloro-α,β-epoxy ketone would be a highly reactive intermediate, susceptible to further transformations.
Alternatively, selective oxidation of the ketone moiety is less common without affecting the double bond. However, specialized reagents or catalytic systems could potentially achieve this. For example, Baeyer-Villiger oxidation, which converts ketones to esters, could be a possibility, though the substrate's reactivity would need to be carefully considered. Recent advances in catalysis have shown that peptide-based catalysts can mediate selective oxidations, such as epoxidation or Baeyer-Villiger oxidation, on the same substrate by tuning the catalyst structure. acs.org
| Oxidation Strategy | Reagent/Catalyst | Potential Product(s) | Remarks |
| General Oxidation | KMnO₄, CrO₃ | Carboxylic acids, Aldehydes | Can lead to non-selective degradation. |
| Epoxidation | Peroxy acids (e.g., m-CPBA) | α-chloro-α,β-epoxy ketone | Alkene is deactivated, may require forcing conditions. |
| Baeyer-Villiger | Peroxy acids, Lewis acids | Ester | Competes with epoxidation. |
| Catalytic Oxidation | Peptide-based catalysts | Epoxide or Ester | Potentially high selectivity depending on catalyst design. acs.org |
Stereoselective Reduction of the Ketone Moiety
The reduction of the ketone group in 1-Penten-3-one, 1-chloro- to a secondary alcohol introduces a new stereocenter. Achieving stereoselectivity in this transformation is a key challenge and a significant area of interest in synthetic chemistry.
Standard reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) will reduce the ketone but will generally not provide high levels of stereocontrol, leading to a racemic or diastereomeric mixture of the corresponding alcohol, 1-chloro-1-penten-3-ol.
For stereoselective reduction, chiral reducing agents or catalytic systems are necessary. Biocatalysis offers a powerful approach. For instance, reductases from baker's yeast (Saccharomyces cerevisiae) have been successfully used for the stereoselective reduction of α-chloro-β-keto esters, which are structurally similar to 1-Penten-3-one, 1-chloro-. nih.gov These enzymes can produce different diastereomers with high optical purity, and the technology has been scaled up using recombinant E. coli strains overexpressing a specific yeast reductase. nih.gov This suggests that a similar biocatalytic approach could be developed for the stereoselective reduction of 1-Penten-3-one, 1-chloro-. An enone oxidoreductase from 'Alphonso' mango has also been shown to reduce 1-penten-3-one to its saturated derivative, indicating the potential for enzymatic modifications of this class of compounds. mpg.de
In addition to biocatalysis, asymmetric transition-metal catalysis is a well-established method for the stereoselective reduction of ketones. Chiral catalysts based on metals like ruthenium, rhodium, or iridium, complexed with chiral ligands, are effective for the asymmetric hydrogenation or transfer hydrogenation of a wide range of ketones. The application of such catalysts to α,β-unsaturated ketones can sometimes lead to the reduction of both the double bond and the ketone. However, conditions can often be tuned to achieve selective reduction of the carbonyl group. For α-chloro substituted ketones, the choice of catalyst and conditions would be crucial to avoid side reactions such as elimination of the chlorine atom.
| Reduction Method | Reagent/Catalyst | Stereoselectivity | Remarks |
| Standard Reduction | NaBH₄, LiAlH₄ | Low | Produces a mixture of stereoisomers. |
| Biocatalytic Reduction | Yeast Reductases (e.g., from S. cerevisiae) | High | Can produce specific diastereomers with high enantiomeric excess. nih.gov |
| Asymmetric Catalysis | Chiral Ru, Rh, or Ir complexes | Potentially High | Requires careful selection of catalyst and conditions to ensure selectivity for the ketone and avoid dehalogenation. |
Role in Complex Chemical Pathways
Participation in Lipid Oxidation Mechanisms
1-Penten-3-one, 1-chloro- has been identified as a compound that can be formed during the oxidation of lipids. dtu.dkcore.ac.uk Lipid peroxidation is a complex free-radical chain reaction that leads to the degradation of lipids, particularly polyunsaturated fatty acids. This process results in the formation of a wide array of volatile and non-volatile compounds, including aldehydes, ketones, and alcohols, which contribute to the off-flavors and potential toxicity of oxidized food products. nih.govethernet.edu.etresearchgate.net
The formation of 1-chloro-1-penten-3-one in lipid-rich systems is thought to arise from the β-scission of lipid hydroperoxides in the presence of a chlorine source. The general mechanism of lipid peroxidation involves three main stages: initiation, propagation, and termination. During propagation, lipid radicals react with oxygen to form peroxyl radicals, which then abstract hydrogen from other lipid molecules to form hydroperoxides and a new lipid radical. These hydroperoxides are relatively unstable and can decompose, especially in the presence of metal ions, to form a variety of secondary oxidation products.
In a system containing chloride ions, it is plausible that hypochlorous acid (HOCl) or other reactive chlorine species can be formed, which can then react with the lipid hydroperoxides or their breakdown products. The precise mechanism for the formation of 1-chloro-1-penten-3-one is not fully elucidated but likely involves the reaction of a C5 lipid-derived intermediate with a reactive chlorine species, followed by rearrangement and cleavage. The concentration of this chlorinated ketone has been shown to correlate with primary oxidation markers like the peroxide value, and its formation can be suppressed by antioxidants.
Atmospheric Chemistry and Degradation Mechanisms (e.g., Reactions with Atomic Chlorine or Ozone)
The atmospheric fate of 1-Penten-3-one, 1-chloro- is determined by its reactions with key atmospheric oxidants such as the hydroxyl radical (OH), ozone (O₃), and atomic chlorine (Cl). acs.orgresearchgate.net As a volatile organic compound (VOC), its degradation in the atmosphere contributes to the formation of secondary pollutants.
Reaction with Atomic Chlorine (Cl): In marine and some industrial environments, chlorine atoms can be a significant oxidant. The reaction of Cl atoms with 1-Penten-3-one, 1-chloro- is expected to be rapid. By analogy with other unsaturated ketones, the reaction can proceed via two main pathways: addition of the Cl atom to the carbon-carbon double bond or abstraction of a hydrogen atom. rsc.orgresearchgate.netrsc.org Given the presence of the double bond, addition is likely to be the dominant pathway. rsc.orgresearchgate.net Studies on the reaction of Cl atoms with 3-pentanone (B124093) have shown the formation of 1-chloro-3-pentanone (B146379) and 2-chloro-3-pentanone, with a rate constant of 8.1 (±0.8) x 10⁻¹¹ cm³ molecule⁻¹ s⁻¹. nih.gov The reaction of Cl atoms with 1-penten-3-ol, a structural analog, also proceeds rapidly with a rate constant of (2.35 ± 0.31) × 10⁻¹⁰ cm³ molecule⁻¹ s⁻¹, leading to the formation of a small amount of 1-penten-3-one. rsc.orgrsc.org Based on these related compounds, the atmospheric lifetime of 1-Penten-3-one, 1-chloro- with respect to reaction with Cl atoms is expected to be short.
Reaction with Ozone (O₃): The reaction of 1-Penten-3-one, 1-chloro- with ozone is also a likely degradation pathway. Ozonolysis of alkenes proceeds via the formation of a primary ozonide (molozonide), which then decomposes to a carbonyl compound and a Criegee intermediate. rsc.org The rate of ozonolysis is influenced by the substituents on the double bond. The presence of the electron-withdrawing ketone and chloro groups is expected to decrease the reactivity of the double bond towards ozone compared to simple alkenes. rsc.org Studies on the ozonolysis of other α,β-unsaturated ketones have shown that this reaction can be a significant atmospheric sink. rsc.org The products of the ozonolysis of 1-Penten-3-one, 1-chloro- would depend on the fragmentation pattern of the Criegee intermediate and could include smaller chlorinated carbonyl compounds.
Comparative Reactivity Studies with Related Pentenones and Chlorinated Ketones
The reactivity of 1-Penten-3-one, 1-chloro- can be better understood by comparing it to structurally related compounds.
Comparison with 1-Penten-3-one: The parent compound, 1-penten-3-one, is also an α,β-unsaturated ketone. The primary difference is the presence of the chlorine atom in 1-chloro-1-penten-3-one. This chlorine atom has two main electronic effects: a -I (inductive) effect, which withdraws electron density through the sigma bond, and a +R (resonance) effect, where the lone pairs on the chlorine can donate into the π-system. For chlorine, the inductive effect generally dominates, making the double bond more electron-deficient and thus less reactive towards electrophilic attack (e.g., by ozone or electrophilic chlorine). Conversely, this electron withdrawal enhances the electrophilicity of the β-carbon, making it more susceptible to nucleophilic attack in Michael additions. An oxidoreductase from mango was able to reduce 1-penten-3-one, suggesting its susceptibility to biological transformations. mpg.de
Comparison with 1-Chloro-3-pentanone: This saturated analog lacks the C=C double bond. Its reactivity is primarily centered on the ketone carbonyl group and the C-Cl bond. Reactions of 1-chloro-3-pentanone would include nucleophilic substitution at the chlorine-bearing carbon and reactions at the carbonyl group (e.g., reduction, addition of nucleophiles). The atmospheric reaction of 1-chloro-3-pentanone with Cl atoms has a rate constant of 3 (±0.6) x 10⁻¹¹ cm³ molecule⁻¹ s⁻¹, which is slower than that of its unsaturated counterpart, highlighting the role of the double bond in accelerating atmospheric degradation. nih.gov
Comparison with other Chlorinated Ketones: The position of the chlorine atom significantly influences reactivity. In 1-Penten-3-one, 1-chloro-, the chlorine is vinylic. In contrast, a compound like 5-chloro-1-penten-3-one has an allylic chlorine. nih.gov Vinylic chlorides are generally less reactive towards nucleophilic substitution than their saturated or allylic counterparts due to the increased strength of the C-Cl bond. The reactivity of α,β-unsaturated carbonyls with free chlorine has been studied, and it was found that they react readily, with the rate constants being dependent on the structure of the carbonyl compound. nih.gov The presence of substituents on the double bond and the carbonyl group influences the rate of reaction. nih.govrsc.org
| Compound | Key Structural Feature | Expected Relative Reactivity (Electrophilic Attack on C=C) | Expected Relative Reactivity (Nucleophilic Attack) |
| 1-Penten-3-one, 1-chloro- | α-chloro-α,β-unsaturated ketone | Lower than 1-Penten-3-one | Michael addition enhanced at β-carbon. Vinylic substitution is difficult. |
| 1-Penten-3-one | α,β-unsaturated ketone | Higher than 1-Penten-3-one, 1-chloro- | Susceptible to Michael addition. |
| 1-Chloro-3-pentanone | Saturated chloroketone | N/A (no C=C) | Nucleophilic substitution at C-Cl. |
| 5-Chloro-1-penten-3-one | β,γ-unsaturated chloroketone | Similar to other terminal alkenes | Allylic substitution at C-Cl is facile. |
Spectroscopic and Advanced Analytical Methodologies for 1 Penten 3 One, 1 Chloro
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is an indispensable tool for confirming the molecular structure of 1-Penten-3-one, 1-chloro-, providing detailed information about the carbon skeleton and the chemical environment of each proton.
The ¹H NMR spectrum of 1-Penten-3-one, 1-chloro- displays characteristic signals corresponding to its seven protons. The vinyl protons adjacent to the chlorine and carbonyl groups are expected to appear in the downfield region (typically δ 6.0-7.5 ppm) due to the deshielding effects of the electronegative chlorine atom and the anisotropic effect of the carbonyl group. The ethyl group protons would present as a quartet for the methylene (B1212753) (–CH₂–) group and a triplet for the terminal methyl (–CH₃) group, consistent with vicinal coupling.
The ¹³C NMR spectrum provides complementary information, showing five distinct carbon signals. The carbonyl carbon (C=O) is the most deshielded, typically appearing around δ 190-200 ppm. The olefinic carbons (C=C) resonate in the δ 120-140 ppm range, while the aliphatic carbons of the ethyl group appear in the upfield region. ucl.ac.uk While specific spectral data for 1-Penten-3-one, 1-chloro- is not widely published, analysis of the parent compound, 1-Penten-3-one, provides a basis for expected shifts. nih.gov
Table 1: Predicted NMR Chemical Shifts (δ) for 1-Penten-3-one, 1-chloro- in CDCl₃
| Atom | Predicted ¹H NMR Shift (ppm) | Predicted ¹³C NMR Shift (ppm) |
|---|---|---|
| H-1 (CHCl) | 6.5 - 7.0 (d) | ~130 |
| H-2 (CH=C-C=O) | 6.2 - 6.7 (d) | ~135 |
| H-4 (CH₂) | ~2.6 (q) | ~35 |
| H-5 (CH₃) | ~1.1 (t) | ~8 |
| C-3 (C=O) | - | ~198 |
Note: These are estimated values based on typical shifts for similar functional groups. Actual values may vary. The multiplicity is indicated as (d) for doublet and (q) for quartet.
Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning proton and carbon signals and for determining the stereochemistry (E/Z configuration) of the double bond.
COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would confirm the connectivity between the vinyl protons and the coupling within the ethyl group (H-4 to H-5).
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons, allowing for the definitive assignment of each carbon signal based on its attached proton's chemical shift.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC spectra show correlations between protons and carbons over two to three bonds. This is particularly useful for identifying the quaternary carbonyl carbon by its correlation to the vinyl proton (H-2) and the methylene protons (H-4).
NOESY/EXSY (Nuclear Overhauser Effect Spectroscopy/Exchange Spectroscopy): For a mixture of E and Z isomers, NOESY can be used to determine the spatial proximity of protons. For instance, a cross-peak between the H-1 proton and the H-4 methylene protons would suggest a Z-configuration. This technique is also effective in studying the dynamics of E/Z isomerization in solution. acs.orgacs.org
Mass Spectrometry (MS) for Molecular Identification and Fragmentation Analysis
Mass spectrometry is a powerful technique used to determine the molecular weight and elemental composition of a compound and to gain structural insights from its fragmentation patterns. msu.edu
Gas Chromatography-Mass Spectrometry (GC-MS) is the standard method for assessing the purity of 1-Penten-3-one, 1-chloro- and for identifying it in complex mixtures of volatile compounds. libretexts.org The gas chromatogram provides a retention time characteristic of the compound under specific column and temperature conditions, while the mass spectrometer serves as a detector, providing a mass spectrum for the eluted component. The presence of chlorine is readily identified by the characteristic isotopic pattern of the molecular ion peak (M⁺) and chlorine-containing fragment ions, which will show a peak at M and a peak at M+2 with an intensity ratio of approximately 3:1, corresponding to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes.
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a compound's mass-to-charge ratio, allowing for the determination of its elemental formula. acs.org For 1-Penten-3-one, 1-chloro-, the calculated monoisotopic mass is 118.018543 Da. epa.gov An experimental HRMS measurement confirming this exact mass would provide unambiguous evidence for the molecular formula C₅H₇ClO, distinguishing it from any potential isomeric impurities with the same nominal mass.
Table 2: Key Mass Spectrometry Data for 1-Penten-3-one, 1-chloro-
| Parameter | Value | Significance |
|---|---|---|
| Molecular Formula | C₅H₇ClO | Determined by HRMS |
| Monoisotopic Mass | 118.018543 Da | Confirms elemental composition epa.gov |
| Nominal Mass | 118 Da | Used in low-resolution MS (B15284909) |
| Key Fragment (m/z) | 90 | Loss of CO ([M-28]⁺) |
| Key Fragment (m/z) | 83 | Loss of Cl ([M-35]⁺) |
| Key Fragment (m/z) | 55 | Propionyl cation ([C₂H₃CO]⁺) |
Note: Fragmentation pattern is predicted based on common pathways for α,β-unsaturated ketones and alkyl halides.
Infrared (IR) and Raman Spectroscopy for Functional Group Characterization
Vibrational spectroscopy techniques like Infrared (IR) and Raman are used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.
For 1-Penten-3-one, 1-chloro-, the IR spectrum would be dominated by a strong absorption band corresponding to the carbonyl (C=O) stretch. Due to conjugation with the double bond, this peak is typically found at a lower wavenumber (around 1670-1690 cm⁻¹) compared to a saturated ketone. Other key absorptions include the C=C stretch (around 1620-1640 cm⁻¹) and the C-Cl stretch (around 600-800 cm⁻¹). The C-H stretching and bending vibrations for both sp² and sp³ hybridized carbons would also be present. nist.gov
Raman spectroscopy provides complementary information. While the polar C=O bond gives a strong IR signal, the less polar C=C double bond often produces a strong signal in the Raman spectrum, making it a useful confirmatory tool.
Table 3: Characteristic Vibrational Frequencies for 1-Penten-3-one, 1-chloro-
| Functional Group | Bond | Technique | Expected Wavenumber (cm⁻¹) |
|---|---|---|---|
| Carbonyl | C=O | IR | 1670 - 1690 (Strong) |
| Alkene | C=C | IR, Raman | 1620 - 1640 (Medium to Strong) |
| Chloroalkene | C-Cl | IR | 600 - 800 (Medium) |
| Alkene C-H | =C-H | IR | 3010 - 3100 (Stretch), 900-1000 (Bend) |
| Alkane C-H | -C-H | IR | 2850 - 3000 (Stretch) |
Note: Values are typical ranges and can be influenced by the specific molecular structure and sample phase.
Advanced Chromatographic Techniques for Separation and Quantification
The separation and quantification of 1-Penten-3-one, 1-chloro- in complex matrices necessitate advanced chromatographic techniques that offer high resolution, sensitivity, and selectivity.
Comprehensive two-dimensional gas chromatography (GC×GC) is a powerful analytical technique ideal for the detailed characterization of complex volatile and semi-volatile organic compound (VOC) mixtures. researchgate.net The technology employs two analytical columns with different stationary phase selectivities connected in series via a modulator. vu.nl This setup subjects the entire sample to two independent separation processes, generating a two-dimensional chromatogram with significantly enhanced peak capacity and resolution compared to conventional one-dimensional GC. researchgate.netvu.nl
For a compound like 1-Penten-3-one, 1-chloro-, which belongs to the class of halogenated and oxygenated VOCs, GC×GC offers distinct advantages. researchgate.net The first-dimension column typically separates compounds based on their volatility (boiling point), while the second-dimension column provides a rapid separation based on polarity. vu.nl This orthogonal separation mechanism effectively resolves target analytes from complex matrix interferences, which is crucial in environmental, food, or biological samples. copernicus.orgconcawe.eu
The analysis of partially oxidized organic compounds, including ketones and other oxygenated species in atmospheric aerosols, has been successfully demonstrated using GC×GC coupled with a Time-of-Flight Mass Spectrometer (TOF-MS). copernicus.org The TOF-MS is well-suited for GC×GC as it provides the high data acquisition speeds necessary to characterize the narrow peaks (often <100 ms wide) eluting from the second-dimension column. researchgate.net While specific studies focusing exclusively on 1-Penten-3-one, 1-chloro- using GC×GC are not prominent in the literature, the established success of the technique for analyzing ketones, halogenated compounds, and other VOCs in complex samples provides a strong basis for its application. researchgate.netcopernicus.org
Table 1: Illustrative GC×GC-TOF-MS Parameters for Analysis of Volatile Ketones
| Parameter | Setting | Purpose |
| First Dimension (1D) Column | 60 m, 0.25 mm ID, 0.25 µm film thickness (e.g., non-polar phase) | Primary separation based on volatility/boiling point. concawe.eu |
| Second Dimension (2D) Column | 0.9 m, 0.1 mm ID, 0.1 µm film thickness (e.g., polar phase) | Orthogonal separation based on polarity for enhanced resolution. concawe.eu |
| Carrier Gas | Helium | Inert mobile phase for carrying analytes through the columns. concawe.eu |
| Oven Temperature Program | Initial 35-60°C, ramp 1.2-3°C/min to 200-330°C | Controls elution of compounds based on their boiling points. concawe.eumdpi.com |
| Modulation Period | 7-8 seconds | Time for trapping, focusing, and re-injecting effluent from the 1D to the 2D column. concawe.eumdpi.com |
| Detector | Time-of-Flight Mass Spectrometer (TOF-MS) | Provides fast spectral acquisition for peak identification and deconvolution. researchgate.net |
| Ion Source Temperature | 200-220°C | Ensures proper ionization of eluted compounds. mdpi.com |
| Mass Range (m/z) | 35-300 | Scan range set to detect the molecular ion and characteristic fragments of the target analyte. mdpi.com |
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and selective technique used for the quantification and identification of compounds in liquid samples. youtube.comyoutube.com It combines the separation capabilities of liquid chromatography with the analytical power of tandem mass spectrometry. youtube.com While gas chromatography is often preferred for volatile compounds, LC-MS/MS is particularly advantageous for analytes that are non-volatile, thermally labile, or require derivatization for GC analysis.
For the analysis of ketones, including unsaturated ketones, LC-MS/MS methods have been developed, often involving derivatization to enhance detection and sensitivity. nih.gov For instance, derivatization with O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA) can improve ionization efficiency and chromatographic behavior. nih.gov The analysis of 1-Penten-3-one, 1-chloro- could proceed via a reversed-phase (RP) HPLC method. A typical mobile phase might consist of an organic solvent like acetonitrile (B52724) and an aqueous component. For MS compatibility, volatile acids such as formic acid are used instead of non-volatile acids like phosphoric acid to facilitate ionization. sielc.com
The mass spectrometer, often a triple quadrupole (QqQ) instrument, operates in Multiple Reaction Monitoring (MRM) mode for quantitative analysis. youtube.comshimadzu.com In MRM, the first quadrupole selects a specific precursor ion (e.g., the molecular ion [M+H]+ of the analyte), which is then fragmented in the second quadrupole (collision cell). The third quadrupole selects a specific product ion, creating a highly selective transition that minimizes background noise and matrix effects, leading to excellent sensitivity and accuracy. youtube.com
Table 2: Representative LC-MS/MS Parameters for Ketone Analysis
| Parameter | Setting | Purpose |
| LC Column | C18 Reversed-Phase (e.g., 100 mm x 2.1 mm, 3 µm) | Separation of analytes based on hydrophobicity. sielc.com |
| Mobile Phase A | Water with 0.1% Formic Acid | Aqueous component of the mobile phase, acidified for better peak shape and ionization. sielc.com |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | Organic component of the mobile phase for eluting analytes. sielc.com |
| Flow Rate | 0.2-0.4 mL/min | Controls the speed of the separation. |
| Ionization Source | Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) | Generates gas-phase ions from the LC eluent. APCI can be effective for less polar compounds. nih.gov |
| Mass Analyzer | Triple Quadrupole (QqQ) | Allows for highly selective and sensitive MRM transitions. shimadzu.com |
| Detection Mode | Multiple Reaction Monitoring (MRM) | Monitors specific precursor-to-product ion transitions for quantification. youtube.com |
| Example Transition | m/z 119.0 → m/z 83.0 (Hypothetical for [M+H]+) | A specific fragmentation pathway used to quantify 1-Penten-3-one, 1-chloro-. |
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. nih.gov The technique relies on the diffraction of an X-ray beam by the ordered array of atoms in a single crystal. By analyzing the pattern and intensity of the diffracted X-rays, a three-dimensional map of the electron density within the crystal's unit cell can be calculated. nih.gov This map is then interpreted to build an atomic model of the molecule, revealing unambiguous information about its molecular structure.
For 1-Penten-3-one, 1-chloro-, a successful X-ray crystallographic analysis would provide invaluable data, including:
Confirmation of Connectivity: Unambiguously verifying the atomic connections.
Precise Bond Lengths and Angles: Providing exact measurements of all covalent bonds and the angles between them.
Stereochemistry: Determining the configuration around the C=C double bond (E/Z isomerism).
Conformation: Revealing the preferred three-dimensional shape of the molecule in the solid state.
Intermolecular Interactions: Showing how molecules pack together in the crystal lattice, highlighting any hydrogen bonds, halogen bonds, or other non-covalent interactions that dictate the solid-state properties.
The process requires growing a high-quality single crystal of the compound, which can be a significant challenge. The crystal is then mounted and exposed to a monochromatic X-ray beam, and the diffraction data is collected. nih.gov While the crystal structures of many related compounds have been determined, a published single-crystal X-ray structure for 1-Penten-3-one, 1-chloro- is not readily found in open crystallographic databases as of mid-2025. However, the parameters that would be reported from such an analysis are standardized.
Table 3: Standard Crystallographic Data Reported for a Molecular Structure
| Parameter | Description | Example Value |
| Chemical Formula | C5H7ClO | The elemental composition of the molecule. echemi.com |
| Formula Weight | 118.56 g/mol | The molar mass of the compound. echemi.com |
| Crystal System | e.g., Monoclinic, Orthorhombic | The classification of the crystal based on its symmetry. |
| Space Group | e.g., P2₁/c | A mathematical description of the symmetry operations in the unit cell. |
| Unit Cell Dimensions | a, b, c (Å) and α, β, γ (°) | The dimensions and angles of the smallest repeating unit of the crystal lattice. |
| Volume (V) | ų | The volume of the unit cell. |
| Z | e.g., 4 | The number of molecules per unit cell. |
| Calculated Density (ρ) | g/cm³ | The theoretical density of the crystal. |
| R-factor (R₁) | e.g., < 0.05 | A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. |
| Goodness-of-Fit (GOF) | ~1.0 | An indicator of the quality of the structural refinement. |
Theoretical and Computational Chemistry Studies on 1 Penten 3 One, 1 Chloro
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are fundamental to modern chemistry, providing a lens through which the electronic environment of a molecule can be meticulously examined. These methods are pivotal in predicting the reactivity and stability of compounds like 1-Penten-3-one, 1-chloro-.
Density Functional Theory (DFT) Applications
Density Functional Theory (DFT) has become a cornerstone of computational chemistry due to its balance of accuracy and computational cost. For 1-Penten-3-one, 1-chloro-, DFT calculations can elucidate several key aspects of its electronic structure. By mapping the electron density, one can identify regions susceptible to electrophilic or nucleophilic attack. The calculation of molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is critical for understanding its chemical reactivity. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, provides an indication of the molecule's stability and reactivity. A smaller gap typically suggests higher reactivity.
Furthermore, DFT can be employed to calculate the electrostatic potential surface, which visually represents the charge distribution and helps predict sites for intermolecular interactions. For 1-Penten-3-one, 1-chloro-, the electron-withdrawing effects of the chlorine atom and the carbonyl group would create distinct regions of positive and negative potential, guiding its interaction with other reagents.
Table 1: Illustrative DFT-Calculated Electronic Properties of 1-Penten-3-one, 1-chloro-
| Property | Calculated Value | Significance |
| HOMO Energy | -7.2 eV | Indicates the energy of the outermost electrons, related to the ability to donate electrons. |
| LUMO Energy | -1.5 eV | Indicates the energy of the lowest unoccupied orbital, related to the ability to accept electrons. |
| HOMO-LUMO Gap | 5.7 eV | A larger gap suggests higher kinetic stability and lower chemical reactivity. |
| Dipole Moment | 2.8 D | A significant dipole moment indicates a polar molecule, influencing its solubility and intermolecular forces. |
| Mulliken Atomic Charges | C1: -0.15, Cl: -0.10, C3(C=O): +0.45, O: -0.40 | Provides insight into the partial charges on each atom, highlighting electrophilic and nucleophilic centers. |
Note: The values in this table are illustrative and represent typical outcomes of DFT calculations for a molecule with this structure.
Ab Initio and Post-Hartree-Fock Methods
While DFT is widely used, ab initio and post-Hartree-Fock methods offer higher levels of theory and can provide more accurate results, albeit at a greater computational expense. Methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory can be used to obtain highly accurate geometric parameters and energies. For a relatively small molecule like 1-Penten-3-one, 1-chloro-, these methods could be applied to benchmark the results from DFT calculations and to investigate specific phenomena where electron correlation is particularly important, such as in the accurate determination of reaction barriers.
Mechanistic Pathway Elucidation through Transition State Theory
Understanding the mechanisms of reactions involving 1-Penten-3-one, 1-chloro- is crucial for its application in organic synthesis. Transition State Theory (TST) combined with quantum chemical calculations is a powerful tool for this purpose. By locating the transition state structures for potential reaction pathways, such as nucleophilic addition to the carbonyl carbon or Michael addition to the α,β-unsaturated system, chemists can predict the most likely reaction products.
The energy of the transition state relative to the reactants provides the activation energy, which is a key determinant of the reaction rate. For instance, a computational study could compare the activation energies for the 1,2-addition versus the 1,4-conjugate addition of a nucleophile to 1-Penten-3-one, 1-chloro-, thereby predicting the regioselectivity of the reaction under different conditions.
Conformational Analysis and Molecular Dynamics Simulations
The three-dimensional structure and flexibility of 1-Penten-3-one, 1-chloro- can significantly influence its reactivity. Conformational analysis aims to identify the stable conformers of the molecule and the energy barriers between them. Due to the presence of single bonds, different spatial arrangements of the atoms are possible. Computational methods can systematically explore the potential energy surface to find the global and local energy minima, which correspond to the most stable conformers.
Molecular Dynamics (MD) simulations can provide further insights into the dynamic behavior of 1-Penten-3-one, 1-chloro- over time. By simulating the motion of the atoms at a given temperature, MD can reveal how the molecule explores different conformations and how it interacts with solvent molecules. This is particularly relevant for understanding its behavior in solution, which is the medium for most chemical reactions. Conformational studies on similar enamino carbonyl compounds have utilized techniques like Nuclear Magnetic Resonance (NMR) spectroscopy in conjunction with computational methods. acs.org
Structure-Activity Relationship (SAR) Modeling
In the context of medicinal chemistry or materials science, understanding the relationship between the structure of a molecule and its biological activity or material properties is paramount. scribd.com While specific biological activities of 1-Penten-3-one, 1-chloro- are not the focus here, the principles of Structure-Activity Relationship (SAR) modeling are applicable to its chemical reactivity.
By systematically modifying the structure of 1-Penten-3-one, 1-chloro- in silico (e.g., by changing the substituents on the pentenyl chain) and calculating a set of molecular descriptors (e.g., electronic, steric, and hydrophobic parameters), it is possible to build a quantitative model that correlates these descriptors with a specific reactivity parameter, such as the rate of a particular reaction. This approach can guide the design of new derivatives with enhanced or tailored reactivity for specific synthetic purposes.
Predictive Modeling of Reactivity and Selectivity
Building upon the foundations of quantum chemical calculations and SAR, predictive modeling aims to forecast the outcome of chemical reactions with a high degree of accuracy. For 1-Penten-3-one, 1-chloro-, this could involve developing models that predict its reactivity towards a range of nucleophiles or its selectivity in stereoselective reactions.
These models often employ machine learning algorithms trained on large datasets of experimental and computational data. By inputting the structure of the reactants and the reaction conditions, the model can predict the major product, the yield, and the stereoselectivity. Such predictive tools are becoming increasingly important in modern chemical research, accelerating the discovery and optimization of chemical processes.
Derivatization and Structural Modification of 1 Penten 3 One, 1 Chloro
Synthesis of Novel Chlorinated Ketone Analogues
The synthesis of novel analogues from 1-Penten-3-one, 1-chloro- often involves leveraging its inherent reactivity as a synthetic intermediate. Modifications can be made by introducing substituents to the pentene backbone or by transforming the existing functional groups into more complex structures.
Research has demonstrated the synthesis of related chlorinated ketones, providing a blueprint for potential derivatization pathways. For instance, the analogue 1-Penten-3-one, 1-chloro-4-methyl-, (E)- can be synthesized from appropriate pentene precursors through chlorination, followed by oxidation to form the ketone. ontosight.ai This indicates that variations in the alkyl chain of the starting material can lead to a range of substituted chlorinated pentenones.
Another primary strategy for creating novel analogues is through nucleophilic substitution of the chlorine atom. ontosight.ai This reaction allows for the introduction of various functional groups. A related compound, 1-chloro-4-methyl-3-pentanone, has been shown to react with dimethylamine (B145610) to displace the chloride, forming 1-(dimethylamino)-4-methyl-3-pentanone. orgsyn.org This type of substitution is a fundamental transformation that can be applied to 1-Penten-3-one, 1-chloro- to generate analogues with nitrogen, oxygen, or sulfur-containing moieties.
Furthermore, the core structure can be used in cycloaddition reactions to build more complex heterocyclic systems. The reaction of dichloroketene (B1203229) with derivatives like N,N-disubstituted 1-amino-4-methyl-1-penten-3-ones results in the formation of substituted 2H-pyran-2-ones. researchgate.net This highlights the potential of using the enone system as a diene or dienophile component in the synthesis of elaborate cyclic structures.
Table 1: Synthetic Strategies for Novel Chlorinated Ketone Analogues
| Starting Material/Precursor | Reagent(s) | Product Type/Analogue | Reaction Type |
| Pentene Precursors | Chlorinating Agent, Oxidizing Agent | Substituted 1-chloro-1-penten-3-ones | Chlorination & Oxidation |
| 1-chloro-4-methyl-3-pentanone | Dimethylamine | β-Amino Ketone | Nucleophilic Substitution |
| 1-amino-4-methyl-1-penten-3-one | Dichloroketene | Dihydropyran-2-one | Cycloaddition |
| 3-Pentanone (B124093) | R₃PCl₂ (e.g., Ph₃PCl₂) | Chlorinated Pentenone/Diene | Carbonyl Chlorination |
This table summarizes potential synthetic routes to analogues based on established reactions for similar compounds. ontosight.aiorgsyn.orgresearchgate.netgoogle.com
Functionalization at the Alkene Moiety
The carbon-carbon double bond in 1-Penten-3-one, 1-chloro- is an electron-deficient system due to the electron-withdrawing effects of both the carbonyl group and the chlorine atom. This electronic nature makes it susceptible to a variety of addition reactions. The compound can undergo nucleophilic additions, and its reactivity allows for the synthesis of a diverse range of compounds. aaronchem.com
Advanced synthetic methods offer sophisticated ways to functionalize such alkene systems. Difunctionalization reactions, where two new functional groups are added across the double bond in a single step, are particularly powerful. researchgate.netxmu.edu.cn While research may not have been conducted on 1-Penten-3-one, 1-chloro- itself, studies on other alkenes using reagents like 1-chloro-1,2-benziodoxol-3-(1H)-one demonstrate a range of possible transformations, including oxychlorination, dichlorination, and azidochlorination. researchgate.net These reactions provide a pathway to install multiple functional groups with high selectivity.
Transition metal catalysis offers another major avenue for alkene functionalization. acs.orgacs.org Palladium-catalyzed reactions, for example, can facilitate the vicinal C-functionalization of alkenes. acs.org A four-component coupling reaction involving an iodoalkane, an alkene, carbon monoxide, and an alcohol can lead to the formation of complex functionalized esters. acs.org Similarly, palladium(II)-catalyzed processes involving nucleopalladation can be used to achieve reactions like aminopalladation, adding both a nitrogen-based group and a new carbon-carbon or carbon-hydrogen bond across the alkene. acs.org
Table 2: Potential Functionalization Reactions at the Alkene Moiety
| Reaction Type | Reagents/Catalyst System | Potential Product |
| Dichlorination | 1-chloro-1,2-benziodoxol-3-(1H)-one, Lewis Base | 1,2,3-trichloro-pentan-3-one derivative |
| Azidochlorination | 1-chloro-1,2-benziodoxol-3-(1H)-one, NaN₃ | 2-azido-1,3-dichloro-pentan-3-one derivative |
| Vicinal C-Functionalization | α-substituted iodoalkane, CO, Alcohol, PdCl₂(PPh₃)₂/light | Functionalized ester derivative |
| Aminopalladation | Amine, Pd(II) Catalyst, Oxidant | Amino-functionalized pentanone derivative |
This table outlines potential transformations of the alkene in 1-Penten-3-one, 1-chloro- based on established methods for other alkenes. researchgate.netacs.orgacs.org
Stereochemical Control in Derivative Synthesis
The synthesis of derivatives from 1-Penten-3-one, 1-chloro- introduces important stereochemical considerations. The parent compound itself can exist as (E) and (Z) isomers due to the restricted rotation around the double bond. aaronchem.comontosight.ai Any synthetic strategy must account for the potential formation of these geometric isomers, and specific synthetic goals may require the selective synthesis of one isomer over the other. The synthesis of (E)-1-Penten-3-one, 1-chloro-4-methyl- highlights that stereospecific synthesis is a key aspect of its chemistry. ontosight.ai
When the alkene is functionalized or when reactions occur at the α-carbon to the ketone, new stereocenters can be created. Controlling the stereochemical outcome of these reactions is a central theme in modern organic synthesis. Mechanistic studies on palladium-catalyzed intramolecular aminopalladation of alkenes have shown that the stereochemistry of the product depends heavily on the reaction pathway, which can be either a cis- or trans-aminopalladation. acs.org The choice of ligands and additives can influence which pathway is favored, thereby controlling the stereochemistry of the resulting product. acs.org
For reactions involving the ketone, stereoselective enolate formation is crucial. A novel method for generating stereodefined enolates involves the transition metal-catalyzed isomerization of allylic alkoxides. ucl.ac.uk For example, treating an allylic alcohol with Wilkinson's catalyst [chlorotris(triphenylphosphine)rhodium(I)] can lead to the exclusive formation of the (Z)-enolate. ucl.ac.uk This approach could be applied by first reducing the ketone of 1-Penten-3-one, 1-chloro- to the corresponding allylic alcohol, followed by catalyzed isomerization to a specific enolate. This enolate could then be trapped with an electrophile to create a new stereocenter with high diastereoselectivity. Such strategies are essential for the asymmetric synthesis of complex molecules where precise control over the three-dimensional arrangement of atoms is required. acs.org
Q & A
Q. What are the established methods for synthesizing 1-chloro-1-penten-3-one, and how can purity be validated?
Synthesis typically involves chlorination of 1-penten-3-one using agents like sulfuryl chloride (SO₂Cl₂) or hypochlorous acid (HOCl) under controlled conditions. Purity validation requires gas chromatography-mass spectrometry (GC-MS) to confirm retention time (RT) and molecular ion peaks, as demonstrated in volatile compound analyses . Nuclear magnetic resonance (NMR) spectroscopy is critical for structural confirmation, particularly for distinguishing stereoisomers (e.g., Z- and E-configurations) .
Q. Which analytical techniques are most reliable for quantifying 1-chloro-1-penten-3-one in complex matrices?
GC-MS with semi-quantitative calibration using internal standards (e.g., d4-1,4-dichlorobenzene) is preferred for trace analysis in emulsions or environmental samples . For lipid oxidation studies, headspace solid-phase microextraction (HS-SPME) coupled with GC-MS improves sensitivity for volatile derivatives like 1-penten-3-one . Method validation should include recovery tests and limit of detection (LOD) calculations.
Q. What physicochemical properties of 1-chloro-1-penten-3-one are critical for experimental design?
Key properties include:
- Boiling point : ~120–130°C (estimated via NIST WebBook analogues) .
- Reactivity : Susceptibility to nucleophilic attack at the carbonyl group and radical-mediated degradation during oxidation .
- Solubility : Hydrophobic nature necessitates emulsification in aqueous studies .
Advanced Research Questions
Q. How does 1-chloro-1-penten-3-one participate in lipid oxidation pathways, and what experimental variables influence its formation?
In lipid-rich systems, 1-chloro-1-penten-3-one arises from β-scission of hydroperoxides. Its concentration correlates with primary oxidation markers (e.g., peroxide value) but is suppressed by antioxidants like gallate esters (G0, G1, G3). Experimental variables include:
Q. How can contradictions in reported 1-chloro-1-penten-3-one stability data be resolved?
Discrepancies often stem from:
- Matrix effects : Emulsion vs. bulk oil systems alter degradation rates .
- Analytical calibration : Use of semi-quantitative vs. fully quantitative GC-MS methods introduces variability .
- Radical scavengers : Conflicting results may arise from competing antioxidant mechanisms (e.g., chain-breaking vs. preventive antioxidants) . Recommendation: Replicate studies under standardized conditions (e.g., ISO 16657 for emulsion stability) and report detailed calibration protocols .
Q. What experimental designs are optimal for studying the interaction of 1-chloro-1-penten-3-one with biomimetic membranes?
- Langmuir trough assays : Monitor changes in surface pressure during compound incorporation into lipid monolayers.
- Fluorescence quenching : Use probes like Laurdan to assess membrane fluidity changes.
- MD simulations : Predict partitioning behavior based on logP values and molecular dynamics .
Methodological Recommendations
- Reproducibility : Document reaction conditions (e.g., temperature, solvent purity) and analytical parameters (e.g., GC column type, ionization mode) as per Beilstein Journal guidelines .
- Data Reporting : Include raw spectra, calibration curves, and statistical tests (e.g., ANOVA for treatment comparisons) in supplementary materials .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
